
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis AnalysisThe synthesis of related compounds involves multi-component reactions, utilizing key starting materials and catalysts under specific conditions. For instance, compounds with similar structural frameworks have been synthesized through the reaction between malonamide derivatives, aldehydes, and malononitrile in water, employing triethylamine as a base at room temperature (Jayarajan et al., 2019). Such methodologies highlight the synthetic accessibility of these complex molecules, providing a foundation for the synthesis of "1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These techniques offer detailed insights into the molecular geometry, bonding patterns, and overall structural configuration, which are crucial for understanding the chemical and biological properties of the compound .
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of chemical reactivities, influenced by their structural features. For instance, the presence of functional groups like amides and carboxamides contributes to their reactivity in condensation reactions, nucleophilic substitutions, and more. The detailed exploration of these reactions enhances the understanding of the compound's chemical behavior and potential for further functionalization.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular framework. For example, the crystalline structure and solubility in various solvents can be significantly influenced by the presence of specific functional groups and the overall molecular geometry, which can be studied through crystallographic and solubility tests.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for the compound's applications in chemical synthesis and potential pharmaceutical use. These properties are derived from the compound's functional groups and molecular structure, providing insights into its behavior in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated the synthesis of novel heterocyclic compounds, including derivatives of pyridazine, which are structurally related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide. These compounds have shown promising results in various biological activities. For instance, they exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Chemical Synthesis and Derivatives
The chemical synthesis of pyridazine derivatives has been a focus of research, exploring various reactions and synthesizing new compounds. For instance, studies have reported the synthesis of new imidazo[3″,4″:1′,2′]pyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines and other fused thieno[2,3-c]pyridazines, which are related to the structure of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide (El-Dean, Radwan, & Elosealy, 2008).
Structural Analysis and Pharmaceutical Importance
Pyridazine analogs, including structures related to 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-cycloheptylpiperidine-4-carboxamide, have shown significant importance in medicinal chemistry. Research has included the synthesis and structural analysis of these compounds, utilizing techniques like spectroscopic methods and X-ray diffraction. The studies also encompass density functional theory calculations and Hirshfeld surface analysis to understand the properties of these compounds (Sallam et al., 2021).
Potential Biological Agents
Research has also focused on the synthesis of various derivatives of pyridazine, examining their potential as biological agents. Studies include the synthesis of tetrahydropyrimidine-2-thiones and thiazolo[3,2-a]pyrimidine derivatives, analyzing their structures and evaluating their antimicrobial activities (Akbari et al., 2008).
Eigenschaften
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O/c24-19-9-7-17(8-10-19)21-11-12-22(27-26-21)28-15-13-18(14-16-28)23(29)25-20-5-3-1-2-4-6-20/h7-12,18,20H,1-6,13-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBLGONUHIJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-cycloheptylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



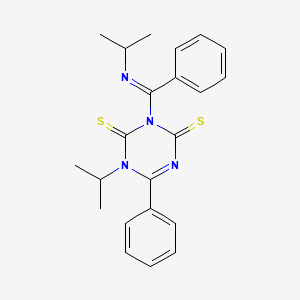
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2489100.png)
![N-(4-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2489102.png)
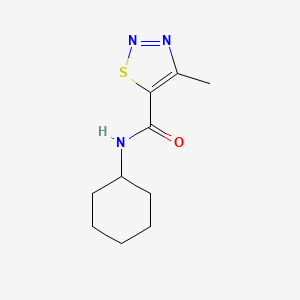
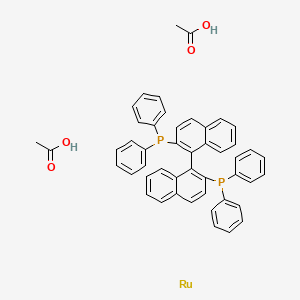
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-morpholinopropanamide](/img/structure/B2489105.png)


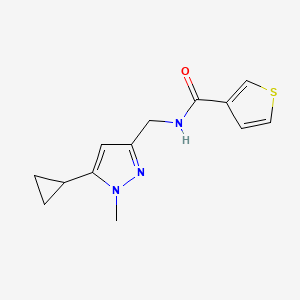
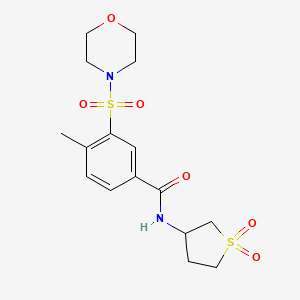
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)
![6-methyl-2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489111.png)